molecular formula C20H17F3N4O3S B2560234 N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 903346-94-1

N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2560234
CAS No.: 903346-94-1
M. Wt: 450.44
InChI Key: GCVQYZWHOBQAOB-UHFFFAOYSA-N
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Description

N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzylamino group, an oxoethylthio moiety, an oxadiazole ring, and a trifluoromethyl-substituted benzamide, which collectively contribute to its versatility and functionality in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may include:

  • Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of hydrazides with suitable electrophilic reagents.

  • Introduction of the Benzylamino Group: : This step might involve the nucleophilic substitution of benzylamine with appropriate electrophilic intermediates.

  • Thioether Formation: : Reaction of a haloalkyl derivative with thiol compounds to introduce the thioether linkage.

  • Formation of Benzamide: : The final step generally involves coupling reactions to attach the trifluoromethyl-substituted benzoyl group under amide bond-forming conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis often employs high-throughput techniques and optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

  • Batch Processing: : Using large reaction vessels for stepwise synthesis.

  • Flow Chemistry: : Continuous flow reactors to enhance reaction efficiency and scalability.

  • Catalysis: : Employing catalysts to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thioether and benzylamino groups.

  • Reduction: : Selective reduction of functional groups like the oxoethyl moiety.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at various reactive sites, including the benzylamino and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : For nucleophilic substitutions, reagents like sodium hydroxide; for electrophilic substitutions, reagents like acyl chlorides.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols or amines depending on the target functional group.

  • Substitution Products: : Varied depending on the nature of the nucleophile or electrophile.

Scientific Research Applications

N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is employed in various scientific research domains:

  • Chemistry: : As a building block in the synthesis of complex molecules and materials science.

  • Biology: : Potential use as a biochemical probe for studying enzymatic reactions and protein interactions.

  • Medicine: : Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : Used in the development of advanced materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects is influenced by its interaction with various biological targets:

  • Enzymes: : It may act as an inhibitor or activator of specific enzymes, modulating their activity.

  • Receptors: : Binding to receptors to elicit cellular responses.

  • Pathways: : Involvement in signaling pathways that regulate cellular functions such as apoptosis, cell proliferation, and immune responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

This compound can be compared with other structurally related compounds, such as those containing:

  • Oxadiazole Rings: : Highlighting differences in substituent effects on biological activity and chemical reactivity.

  • Trifluoromethyl Groups: : Comparing the impact of this group on the pharmacokinetics and pharmacodynamics of related compounds.

  • Benzamide Derivatives: : Analyzing variations in biological activity and selectivity.

List of Similar Compounds

  • N-(5-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzamide

  • N-(5-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(trifluoromethyl)benzamide

  • N-(2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3S/c21-20(22,23)15-8-4-7-14(9-15)18(29)25-11-17-26-27-19(30-17)31-12-16(28)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQYZWHOBQAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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